2-Benzotriazol-2-yl-propionic acid
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Overview
Description
2-Benzotriazol-2-yl-propionic acid is a biochemical used for proteomics research . It has a molecular formula of C9H9N3O2 and a molecular weight of 191.19 .
Synthesis Analysis
The synthesis of benzotriazole derivatives, including this compound, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Molecular Structure Analysis
The molecular structure of this compound is based on the benzotriazole fragment, which is a bicyclic compound consisting of two fused rings . Its five-membered ring contains three consecutive nitrogen atoms .Chemical Reactions Analysis
Benzotriazole, the core structure of this compound, is known for its unique reactivity. It can be introduced into a molecule through a variety of reactions, activating the molecule towards numerous transformations .Scientific Research Applications
Anticonvulsant Activities
2-Benzotriazol-2-yl-propionic acid derivatives have demonstrated notable anticonvulsant activities. Specifically, 2,3-benzodiazepine derivatives, which are structurally related to this compound, have shown effectiveness against various models of experimental epilepsy. The introduction of thiocarbonyl groups at certain positions of the molecular structure enhances their anticonvulsant effects and prolongs their protective action against seizures. These compounds act as AMPA receptor antagonists, contributing to their anticonvulsant properties without affecting the benzodiazepine receptor (BZR) (Sarro et al., 2003) (Chimirri et al., 1998).
Hypolipidemic Activity
This compound derivatives have also been explored for their potential hypolipidemic activities. A study focused on the structural activity relationship of 3-(4-Phenoxybenzoyl) propionic acids revealed that specific derivatives, particularly those with acetylthio groups, demonstrated significant hypolipidemic activities in animal models (Tomisawa et al., 1985).
Neurotoxicity and Endocrine Disruption
Benzotriazole, a compound related to this compound, has been studied for its potential neurotoxic and endocrine-disrupting effects in aquatic organisms. Research indicates that it can induce molecular responses in the brain and adversely affect aquatic species in a sex-dependent manner, altering levels of certain hormones and affecting reproductive health (Liang et al., 2014) (Liang et al., 2016).
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to interact with various enzymes and receptors in biological systems .
Mode of Action
Benzotriazole can easily be introduced into a molecule by a variety of reactions, activating it towards numerous transformations . It is sufficiently stable during the course of reactions and can easily be removed at the end of the reaction sequence .
Biochemical Pathways
Benzotriazole methodology has been recognized as a versatile, useful, and successful synthesis protocol for the construction of diverse pharmacologically important heterocyclic skeletons .
Pharmacokinetics
The molecular weight of 19119 and the molecular formula C9H9N3O2 suggest that it may have good bioavailability .
Result of Action
Benzotriazole derivatives have shown a broad spectrum of biological properties, including plant growth regulator, choleretic, antibacterial, antiprotozoal, and antiviral activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzotriazol-2-yl-propionic acid. For instance, benzotriazole UV stabilizers have been found in marine environments and are bioaccumulative through the food chain . They have been extensively found in marine environments and are bioaccumulative through the food chain . Little is known about their environmental fate and bioaccumulation .
properties
IUPAC Name |
2-(benzotriazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6(9(13)14)12-10-7-4-2-3-5-8(7)11-12/h2-6H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFDXKZSXMHONU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1N=C2C=CC=CC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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